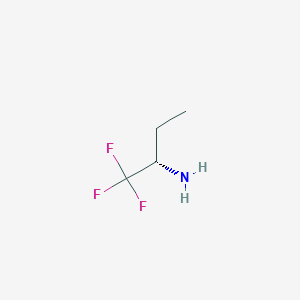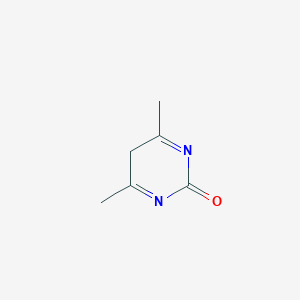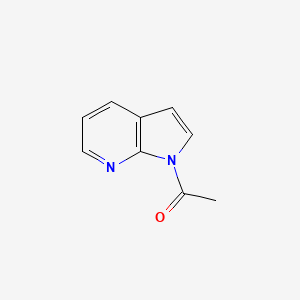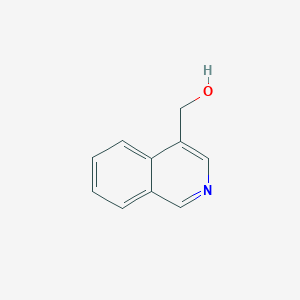
Isoquinolin-4-ylmethanol
概要
説明
Isoquinolin-4-ylmethanol is a heterocyclic compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, which is a nitrogen-containing aromatic compound. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural properties.
作用機序
Target of Action
(Isoquinolin-4-yl)methanol is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline alkaloids are known to demonstrate a wide range of biological activities . .
Mode of Action
Isoquinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They are also known to interact with cells and have been associated with bioassay activities .
Biochemical Pathways
Isoquinoline derivatives are known to affect various biological and pharmacological activities . They are components of anti-cancer, anti-malarial, and other drugs .
Result of Action
Isoquinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
準備方法
Synthetic Routes and Reaction Conditions
Isoquinolin-4-ylmethanol can be synthesized through various methods. One common approach involves the reduction of isoquinoline-4-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This method is favored due to its efficiency and scalability. The reaction is usually carried out in the presence of a palladium or platinum catalyst under high pressure and temperature .
化学反応の分析
Types of Reactions
Isoquinolin-4-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinolin-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to isoquinolin-4-ylmethane using strong reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Isoquinolin-4-carboxylic acid.
Reduction: Isoquinolin-4-ylmethane.
Substitution: Various isoquinolin-4-yl derivatives depending on the substituent introduced.
科学的研究の応用
Isoquinolin-4-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of isoquinolin-4-ylmethanol, known for its use in the synthesis of alkaloids and other bioactive molecules.
Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry for its antimalarial and antibacterial properties.
Pyridine: Another nitrogen-containing heterocycle, commonly used as a building block in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
特性
IUPAC Name |
isoquinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTIYWBQFLATTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508752 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73048-60-9 | |
| Record name | (Isoquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chlorobenzo[b]thiophen-3(2H)-one](/img/structure/B1611075.png)

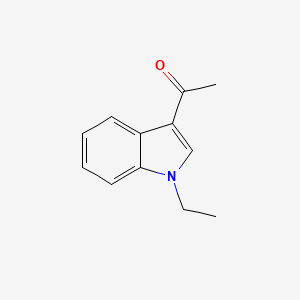
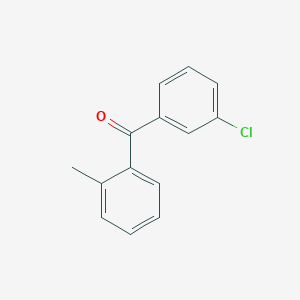
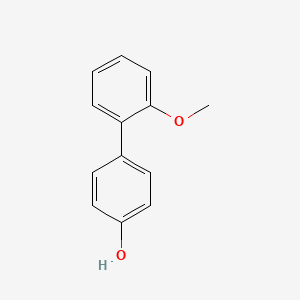
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)
![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)


![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)
